

Technical Guide: 2-Methoxy-5-methylphenol-d3

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Compound of Interest

Compound Name: 2-Methoxy-5-methylphenol-d3

Cat. No.: B12366990

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches, a specific CAS number for **2-Methoxy-5-methylphenol-d3** could not be located. The information presented in this guide is based on its non-deuterated analog, 2-Methoxy-5-methylphenol (CAS: 1195-09-1), also known as isocresol or 5-methylguaiaicol. The "-d3" designation implies the substitution of three hydrogen atoms with deuterium atoms, most likely on the methoxy group (-OCH₃ becoming -OCD₃). This substitution would increase the molecular weight by approximately 3.018 Da. While the chemical reactivity remains largely the same, the kinetic isotope effect may alter reaction rates and metabolic pathways, a critical consideration in drug development.

Core Compound Properties: 2-Methoxy-5-methylphenol

2-Methoxy-5-methylphenol is an organic compound that finds application as a building block in the synthesis of various pharmaceuticals and as a flavoring and fragrance agent.^[1] Its antioxidant and antimicrobial properties also make it a valuable ingredient in cosmetics and personal care products.^[1]

Table 1: Physicochemical Properties of 2-Methoxy-5-methylphenol

Property	Value	Source
CAS Number	1195-09-1	[2][3][4][5][6][7][8][9]
Molecular Formula	C ₈ H ₁₀ O ₂	[3][5][7]
Molecular Weight	138.16 g/mol	[3][5]
Appearance	White to off-white crystalline powder or solid	[4]
Melting Point	37-39 °C	[1]
Boiling Point	115-117 °C at 20 mmHg	
Solubility	Slightly soluble in water (5.5 g/L at 25 °C)	
IUPAC Name	2-methoxy-5-methylphenol	[6][8]
Synonyms	Isocresol, 5-Methylguaiacol, 2-Hydroxy-4-methylanisole	

Table 2: Spectroscopic Data for 2-Methoxy-5-methylphenol

Spectroscopic Data	Details	Source
¹ H NMR	Spectrum available in various databases	
¹³ C NMR	Spectrum available in various databases	
Mass Spectrometry	Major peaks at m/z 138 (M+), 123, 95, 77	[6]
IR Spectroscopy	Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O stretching	

Experimental Protocols

Due to the lack of specific experimental protocols for **2-Methoxy-5-methylphenol-d3**, this section details a general synthesis method for its non-deuterated counterpart and a representative protocol for the deuteration of a methoxy group on an aromatic ring.

2.1. Synthesis of 2-Methoxy-5-methylphenol

A common method for the synthesis of 2-methoxy-5-methylphenol involves the hydroxylation of p-methoxytoluene.

- Reaction: p-methoxytoluene → 2-methoxy-5-methylphenol
- Procedure:
 - Dissolve p-methoxytoluene in a suitable organic solvent.
 - Introduce a hydroxylating agent (e.g., a peroxy acid or other oxidizing agent) under controlled temperature conditions.
 - The reaction mixture is stirred for a specified time to ensure complete reaction.
 - Upon completion, the reaction is quenched, and the product is extracted using an appropriate solvent.
 - The extracted product is then purified using techniques such as distillation or chromatography to yield 2-methoxy-5-methylphenol.

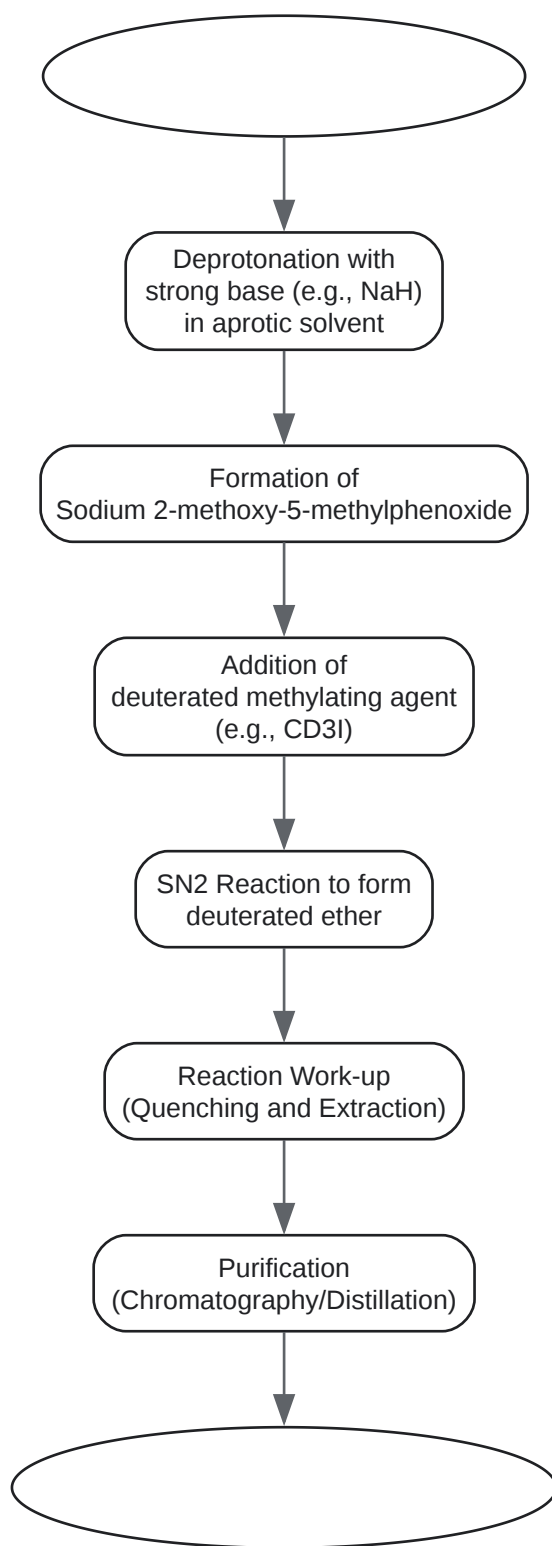
2.2. General Protocol for Deuteration of a Methoxy Group (Illustrative)

The deuteration of the methoxy group to produce **2-Methoxy-5-methylphenol-d3** would typically involve the use of a deuterated methylating agent.

- Reaction: A suitable precursor + CD₃I → **2-Methoxy-5-methylphenol-d3**
- Illustrative Procedure (Williamson Ether Synthesis):
 - Start with a precursor molecule such as 2-hydroxy-5-methylphenol.

- Deprotonate the phenolic hydroxyl group using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to form the corresponding phenoxide.
- Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD_3I) or deuterated dimethyl sulfate ($(\text{CD}_3)_2\text{SO}_4$).
- Allow the reaction to proceed, typically with heating, to facilitate the $\text{S}_{\text{N}}2$ reaction, forming the deuterated ether.
- Work-up the reaction mixture by quenching any remaining base and extracting the product.
- Purify the final product, **2-Methoxy-5-methylphenol-d3**, using column chromatography or distillation.

Workflow for Deuteration



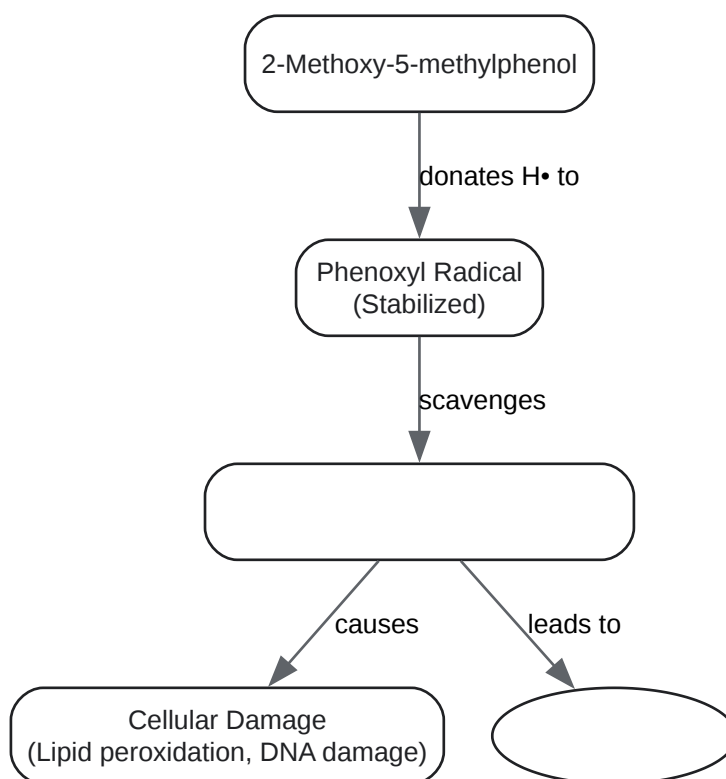
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Caption: Illustrative workflow for the synthesis of **2-Methoxy-5-methylphenol-d3**.

Potential Signaling Pathway Involvement

While there is no specific information on the signaling pathways directly involving 2-Methoxy-5-methylphenol, its structural similarity to other phenolic compounds suggests potential interactions with pathways related to oxidative stress and inflammation. Phenolic compounds are known to act as antioxidants by scavenging free radicals.

Potential Antioxidant Mechanism



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Caption: Potential antioxidant mechanism of 2-Methoxy-5-methylphenol.

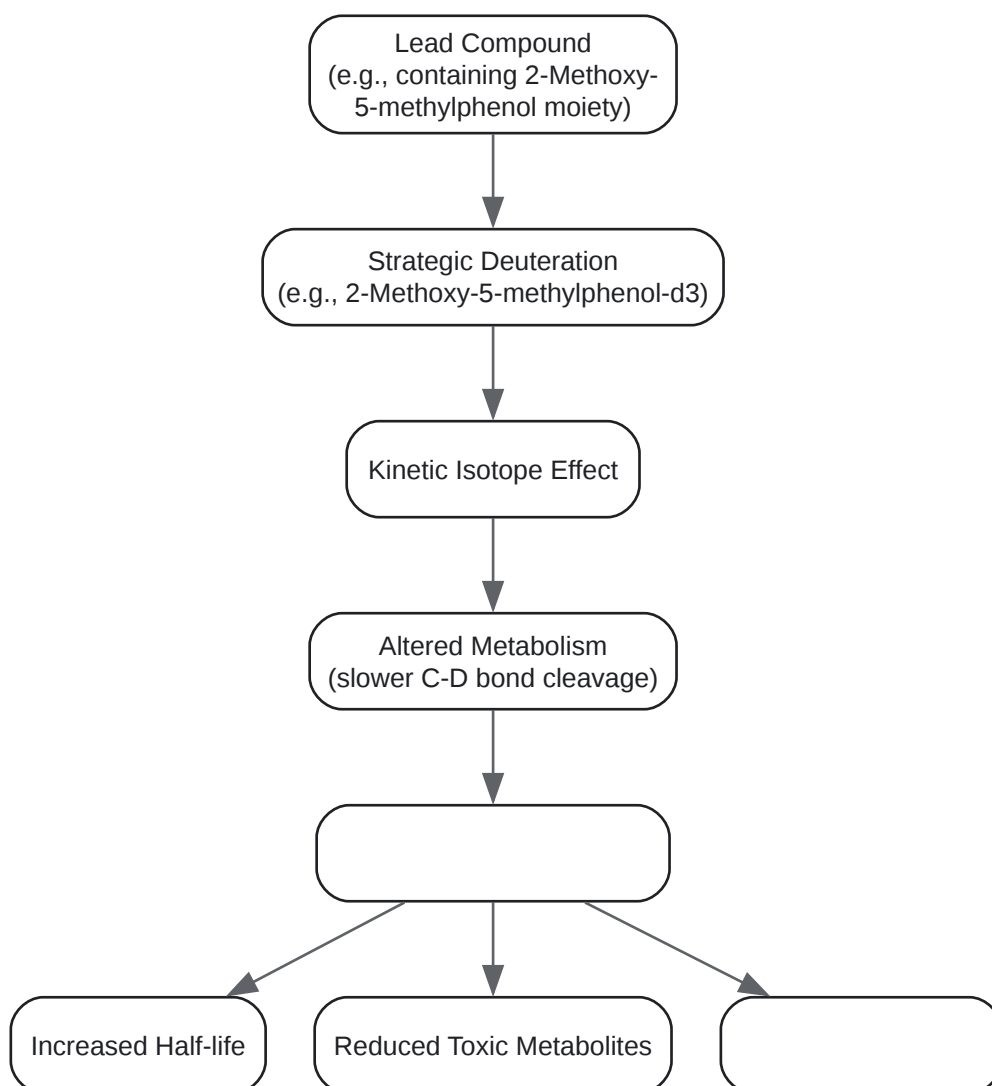
Applications in Research and Drug Development

The primary utility of deuterated compounds like **2-Methoxy-5-methylphenol-d3** in drug development lies in pharmacokinetic studies. The substitution of hydrogen with deuterium can slow down metabolic processes that involve the breaking of C-H bonds (the kinetic isotope effect). This can lead to:

- Increased half-life: The drug remains in the body for a longer period.
- Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.
- Improved metabolic stability: The drug is less susceptible to breakdown by metabolic enzymes.

These properties make deuterated compounds valuable tools for optimizing the pharmacokinetic profiles of drug candidates.

Logical Relationship in Drug Development



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Caption: Role of deuteration in improving drug candidate profiles.

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